molecular formula C16H23NO3 B14740225 2-(Octylcarbamoyl)benzoic acid CAS No. 6292-95-1

2-(Octylcarbamoyl)benzoic acid

Cat. No.: B14740225
CAS No.: 6292-95-1
M. Wt: 277.36 g/mol
InChI Key: NRHPZGCFLLISEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

    Catalyst: None required

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Reduced forms of the compound, such as the corresponding amine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

2-(Octylcarbamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:

    2-(Octylsulphanyl)benzoic acid: Similar in structure but contains a sulphanyl group instead of a carbamoyl group.

    Para-hydroxybenzoic acid: Contains a hydroxyl group at the para position, differing in its functional group and position.

    3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional group (octylcarbamoyl) and its position on the benzene ring, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives.

Properties

CAS No.

6292-95-1

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-(octylcarbamoyl)benzoic acid

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20)

InChI Key

NRHPZGCFLLISEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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